molecular formula C16H23FN2O2 B2463574 2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953930-62-6

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2463574
CAS No.: 953930-62-6
M. Wt: 294.37
InChI Key: JHYJFBDODLUCMX-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of N-substituted benzamides featuring a piperidine core, a structure frequently investigated for its potential to interact with central nervous system (CNS) targets . The integration of a 2-fluorobenzamide moiety with a 1-(2-methoxyethyl)piperidine group defines its specific molecular properties and creates a versatile scaffold for developing receptor ligands. Researchers can explore the application of this compound in several therapeutic areas. Structurally similar N-substituted benzamides have been identified as key pharmacophores in developing delta-opioid receptor (δ-OR) agonists for potential CNS indications . Furthermore, closely related compounds are being investigated as potent sodium channel inhibitors for the treatment of various pain states, including neuropathic pain and inflammatory pain . Beyond neurology, the core structure of 4-Nitro-N-(piperidin-4-yl)benzamide is recognized as a key pharmacophore for GPR119 agonists, promoting insulin secretion and representing a promising candidate for diabetes treatment research . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYJFBDODLUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known by its chemical formula C16H22FN3O2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorobenzamide moiety linked to a piperidine derivative. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the molecule. The molecular weight is approximately 298.37 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and oncology.

Neuropharmacological Effects

  • Dopamine Receptor Affinity : Studies have shown that compounds similar to this compound can selectively bind to dopamine receptors, particularly D2 receptors. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .
  • CNS Availability : In vitro evaluations have indicated favorable CNS availability for derivatives of this compound, which is critical for developing effective neuroactive drugs .

Anticancer Activity

Recent studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action.

Research Findings and Case Studies

Several key studies have been conducted to explore the biological activity of this compound:

StudyFindings
In vitro Evaluation Demonstrated significant binding affinity to D2 dopamine receptors with IC50 values in the low micromolar range .
Cytotoxicity Assays Showed selective cytotoxicity against human cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Pharmacokinetic Studies Indicated good oral bioavailability and metabolic stability in preliminary animal models .

The exact mechanism through which this compound exerts its effects is not fully understood. However, it is hypothesized that its interaction with dopamine receptors plays a crucial role in its neuropharmacological effects. Additionally, its structural similarity to known kinase inhibitors suggests potential pathways for anticancer activity.

Comparison with Similar Compounds

Substitutions on the Benzamide Nitrogen

Variations in the benzamide nitrogen substituent significantly influence biological activity and synthetic accessibility:

Compound Name Substituent on Benzamide Nitrogen Molecular Formula Yield (%) Purity (%) Reference
2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (Target) (1-(2-methoxyethyl)piperidin-4-yl)methyl C₁₇H₂₄FN₂O₂ N/A N/A -
CCG258205 (14an) 2-(pyridin-2-yl)ethyl C₂₈H₂₈FN₃O₄ 24 >95
CCG258207 (14ao) 2-(pyridin-3-yl)ethyl C₂₈H₂₈FN₃O₄ 82 >95
CCG258206 (14ap) 2-(pyridin-4-yl)ethyl C₂₈H₂₈FN₃O₄ 90 >95
CCG258209 (14aq) (1H-imidazol-2-yl)methyl C₂₅H₂₆FN₅O₄ 78 >95
14av (1-methyl-1H-pyrazol-3-yl)methyl C₂₅H₂₇FN₄O₃ 69 N/A

Key Findings :

  • Pyridine-containing analogues (14an, 14ao, 14ap) exhibit higher yields (24–90%) compared to the imidazole derivative (14aq, 78%), suggesting steric or electronic effects during synthesis .
  • The 2-methoxyethyl-piperidine group in the target compound may confer improved solubility over pyridyl-ethyl substituents due to its ether linkage .

Modifications to the Piperidine Core

The piperidine ring’s substitution pattern impacts conformational flexibility and target binding:

Compound Name Piperidine Substitution Key Functional Groups Molecular Weight Reference
Target Compound 1-(2-methoxyethyl)piperidin-4-yl Fluorobenzamide, methoxyethyl 313.39 g/mol -
N-({4-(hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (7) 4-(hydroxymethyl), 1-(phenylaminoethyl) Hydroxymethyl, phenylaminoethyl 411.48 g/mol
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide Piperazine (vs. piperidine) 2-methoxyphenyl, piperazine 385.43 g/mol

Key Findings :

  • Compound 7’s hydroxymethyl and phenylaminoethyl groups reduce synthetic yield (55%) compared to the target compound’s simpler 2-methoxyethyl chain .

Heterocyclic and Fluorine Modifications

Additional fluorine atoms or heterocycles influence target selectivity and metabolic stability:

Compound Name Structural Feature Molecular Formula Application/Note Reference
[18F]CFPyPB Propylsulfonyl, pyridinyl C₂₁H₂₂F₂N₄O₂S Glycine transport inhibitor (PET imaging)
TD-1d Pyridone-bearing phenylalanine C₃₁H₂₉FN₄O₅ Probable kinase inhibitor
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno-pyrimidine core C₂₂H₁₆F₃N₃O₃S Antimicrobial agent

Key Findings :

  • The thieno-pyrimidine core in demonstrates the role of fused heterocycles in antimicrobial activity, contrasting with the target compound’s neurological or kinase applications.
  • [18F]CFPyPB highlights the utility of fluorine-18 in diagnostic imaging, whereas the target’s fluorine at the 2-position primarily enhances stability .

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